molecular formula C18H30N4O3S B12812143 Octanoic acid, 3-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-2-oxo-4-imidazolidinyl ester CAS No. 64920-93-0

Octanoic acid, 3-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-2-oxo-4-imidazolidinyl ester

Cat. No.: B12812143
CAS No.: 64920-93-0
M. Wt: 382.5 g/mol
InChI Key: PEPFCWAAARCLMM-UHFFFAOYSA-N
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Preparation Methods

The preparation of VEL 3838 involves several synthetic routes and reaction conditions. One common method includes the use of epoxy technology, where the compound is synthesized through a heat cure process. The typical cure schedule involves heating at 130°C for about 8 minutes . Industrial production methods also emphasize maintaining specific storage conditions, such as keeping the compound at -20°C to preserve its properties .

Chemical Reactions Analysis

VEL 3838 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, in oxidation reactions, the compound may form oxidized derivatives, while in reduction reactions, it may yield reduced forms .

Mechanism of Action

The mechanism of action of VEL 3838 involves its ability to form a flexible, low glass transition temperature material that encapsulates components on printed circuit boards. This encapsulation provides physical protection and stable electronic performance, especially under temperature and humidity stress . The molecular targets and pathways involved include the interaction with the surface of the components, forming a protective layer that prevents damage and degradation.

Comparison with Similar Compounds

VEL 3838 can be compared with other similar compounds used for encapsulation and protection in electronic applications. Some similar compounds include other epoxy-based encapsulants and polymer gels. What sets VEL 3838 apart is its low glass transition temperature and flexibility, which provide superior protection and performance under varying environmental conditions . Other similar compounds may not offer the same level of flexibility and stability, making VEL 3838 a unique and valuable compound in its field.

Properties

CAS No.

64920-93-0

Molecular Formula

C18H30N4O3S

Molecular Weight

382.5 g/mol

IUPAC Name

[3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-2-oxoimidazolidin-4-yl] octanoate

InChI

InChI=1S/C18H30N4O3S/c1-6-7-8-9-10-11-14(23)25-13-12-21(5)17(24)22(13)16-20-19-15(26-16)18(2,3)4/h13H,6-12H2,1-5H3

InChI Key

PEPFCWAAARCLMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC1CN(C(=O)N1C2=NN=C(S2)C(C)(C)C)C

Origin of Product

United States

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